molecular formula C24H16O7S B3410612 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl benzenesulfonate CAS No. 898406-23-0

4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl benzenesulfonate

Cat. No.: B3410612
CAS No.: 898406-23-0
M. Wt: 448.4 g/mol
InChI Key: CZBLQIKEUQXBQR-UHFFFAOYSA-N
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Description

4-(7-Methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl benzenesulfonate is a complex organic compound belonging to the benzofuran family. This compound features a benzofuran moiety substituted with a methoxy group and a benzenesulfonate group attached to a chromen-2-one structure. Due to its unique structural attributes, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl benzenesulfonate typically involves multiple steps, starting with the construction of the benzofuran core One common approach is the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The chromen-2-one moiety can be oxidized to form derivatives with different oxidation states.

  • Reduction: Reduction reactions can be performed on specific functional groups within the molecule.

  • Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can be used to introduce different substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as phenyl lithium (PhLi) and various sulfonating agents are employed.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology: In biological research, 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl benzenesulfonate has been studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the design of new therapeutic agents. Its ability to interact with biological targets can be harnessed to develop treatments for various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism by which 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl benzenesulfonate exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to biological responses. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Benzofuran derivatives: These compounds share the benzofuran core but differ in their substituents and functional groups.

  • Chromen-2-one derivatives: These compounds have a similar chromen-2-one structure but lack the benzofuran moiety.

  • Benzenesulfonate derivatives: These compounds contain the benzenesulfonate group but have different core structures.

Uniqueness: 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl benzenesulfonate stands out due to its combination of the benzofuran and chromen-2-one structures, along with the presence of the benzenesulfonate group. This unique combination of features contributes to its distinct chemical and biological properties, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16O7S/c1-28-21-9-5-6-15-12-22(30-24(15)21)19-14-23(25)29-20-11-10-16(13-18(19)20)31-32(26,27)17-7-3-2-4-8-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBLQIKEUQXBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C(C=C4)OS(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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